

# The Function of ENPP1 in Cancer: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Enpp-1-IN-9*

Cat. No.: *B12424601*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein emerging as a critical regulator in the tumor microenvironment (TME).<sup>[1][2]</sup> Historically known for its role in bone mineralization and insulin signaling, recent research has illuminated its multifaceted functions in cancer pathogenesis, including immune evasion, proliferation, and metastasis.<sup>[1][3][4]</sup> ENPP1 is frequently overexpressed in a variety of solid tumors, and this upregulation often correlates with poor prognosis, advanced metastatic disease, and resistance to immunotherapy.<sup>[5][6][7]</sup>

This guide provides a comprehensive overview of ENPP1's mechanisms in oncology. Its primary pro-tumorigenic functions stem from its enzymatic activity, which modulates two key signaling pathways. Firstly, as the dominant hydrolase of extracellular 2',3'-cyclic GMP-AMP (cGAMP), ENPP1 acts as a pivotal innate immune checkpoint, dampening the anti-tumor cGAS-STING pathway.<sup>[6][8][9]</sup> Secondly, by hydrolyzing extracellular ATP, it initiates a cascade that generates immunosuppressive adenosine, further contributing to an immune-cold TME.<sup>[4][5][10]</sup> By inhibiting anti-tumor immunity and promoting prometastatic traits, ENPP1 represents a compelling therapeutic target.<sup>[9][11]</sup> The development of small molecule inhibitors targeting ENPP1 is a promising strategy to reactivate innate immunity and enhance the efficacy of existing cancer treatments, including immune checkpoint blockade.<sup>[7][11]</sup>

## Introduction to ENPP1

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), also known as PC-1, is a key member of the ENPP family of ectoenzymes.<sup>[1][3]</sup> It is a transmembrane glycoprotein with an extracellular catalytic domain that hydrolyzes pyrophosphate and phosphodiester bonds in various nucleotides.<sup>[4][5]</sup> Physiologically, ENPP1 is crucial for regulating purinergic signaling and maintaining phosphate homeostasis.<sup>[2]</sup> However, in the context of cancer, its enzymatic functions are co-opted by tumor cells to facilitate growth and survival.<sup>[2]</sup> Upregulated ENPP1 expression has been identified in numerous human cancers, including breast, lung, ovarian, and glioblastoma, where it plays a significant role in cell proliferation, migration, and invasion.<sup>[1][3][5]</sup>

## ENPP1 Expression and Prognostic Significance

High expression of ENPP1 is a common feature across many solid tumors and is frequently associated with negative clinical outcomes.<sup>[5][7]</sup> Analysis of large-scale cancer databases has confirmed the correlation between elevated ENPP1 mRNA levels and poor disease-free survival in patients.<sup>[6]</sup> This association underscores its potential as both a prognostic biomarker and a therapeutic target.

Table 1: ENPP1 Expression and Clinical Relevance in Various Cancers

| Cancer Type    | ENPP1 Expression Level                      | Associated Clinical Outcomes                                                                                                                                                                                                           | References                                                                       |
|----------------|---------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------|
| Breast Cancer  | Upregulated, highest in skeletal metastases | Poor prognosis, increased metastasis, resistance to anti-PD-1 therapy. <a href="#">[5]</a> <a href="#">[6]</a><br><a href="#">[8]</a> Low ENPP1 predicts better response to pembrolizumab. <a href="#">[8]</a><br><a href="#">[12]</a> | <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[8]</a> <a href="#">[12]</a> |
| Lung Cancer    | Upregulated                                 | Increased malignancy, promotion of cancer stem cell characteristics and EMT-like phenotypes.<br><a href="#">[1]</a>                                                                                                                    | <a href="#">[1]</a> <a href="#">[3]</a>                                          |
| Ovarian Cancer | Upregulated                                 | Correlates with more advanced clinical stage and poorer tumor cell differentiation. <a href="#">[1]</a><br>Promotes proliferation, metastasis, and invasion. <a href="#">[1]</a> <a href="#">[3]</a>                                   | <a href="#">[1]</a> <a href="#">[3]</a>                                          |
| Glioblastoma   | Highly Expressed                            | Correlates with tumor grade; knockdown impairs proliferation.<br><a href="#">[1]</a> <a href="#">[5]</a>                                                                                                                               | <a href="#">[1]</a> <a href="#">[5]</a>                                          |
| Liver Cancer   | Downregulated (Bioinformatics Prediction)   | Poor prognosis associated with downregulation. <a href="#">[1]</a>                                                                                                                                                                     | <a href="#">[1]</a>                                                              |

| Colorectal Cancer | Implicated, but molecular mechanism unclear | Associated with metabolic syndrome and cancer risk.[\[1\]](#) [\[1\]](#) |

## Core Mechanisms of ENPP1 in Cancer

ENPP1 exerts its pro-tumorigenic effects primarily by modulating the extracellular concentrations of key signaling molecules, namely cGAMP and ATP. This activity reshapes the tumor microenvironment from immunologically "hot" (inflamed and responsive) to "cold" (non-inflamed and resistant).

## The cGAS-STING Pathway: ENPP1 as an Innate Immune Checkpoint

The cyclic GMP-AMP Synthase (cGAS)-Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a hallmark of cellular damage or viral infection.[\[10\]](#) In cancer, chromosomal instability leads to the leakage of dsDNA into the cytosol of tumor cells, activating cGAS to produce the second messenger cGAMP.[\[10\]](#) This cGAMP can be exported into the extracellular space, where it acts as a paracrine danger signal to activate the STING pathway in adjacent immune cells, such as dendritic cells.[\[9\]](#)[\[10\]](#) STING activation triggers the production of Type I interferons (IFN-I) and other inflammatory cytokines, leading to the recruitment and activation of cytotoxic T cells and a robust anti-tumor immune response.[\[10\]](#)[\[13\]](#)

ENPP1 is the primary enzyme responsible for hydrolyzing extracellular cGAMP, breaking it down into GMP and AMP.[\[8\]](#)[\[10\]](#)[\[14\]](#) By degrading this crucial immunotransmitter, overexpressed ENPP1 on tumor cells effectively severs the communication line between the tumor and the immune system.[\[9\]](#)[\[11\]](#) This action prevents STING activation in host immune cells, thereby suppressing the anti-tumor IFN-I response and allowing the tumor to evade immune surveillance.[\[8\]](#)[\[9\]](#)[\[10\]](#) Consequently, ENPP1 functions as a key innate immune checkpoint.[\[6\]](#)[\[8\]](#)

[Click to download full resolution via product page](#)

Caption: ENPP1 as an innate immune checkpoint in the cGAS-STING pathway.

## The Adenosine Pathway: Fueling Immunosuppression

The tumor microenvironment is often characterized by high levels of extracellular ATP, released from dying or stressed cells.<sup>[4][15]</sup> While extracellular ATP is pro-inflammatory, its rapid conversion to adenosine creates a potent immunosuppressive shield for the tumor.<sup>[5][15]</sup>

ENPP1 plays a key role in the initial step of this process. It hydrolyzes extracellular ATP to produce AMP and pyrophosphate (PPi).<sup>[4][10]</sup> The resulting AMP is then converted to adenosine by another ectoenzyme, CD73 (also known as ecto-5'-nucleotidase).<sup>[10]</sup> Adenosine subsequently binds to A2A and A2B receptors on various immune cells, including T cells and NK cells, triggering signaling cascades that inhibit their cytotoxic functions and promote an anti-inflammatory state favorable to tumor growth.<sup>[5]</sup>

Therefore, ENPP1's function is twofold: it not only dampens the immunostimulatory cGAMP-STING pathway but also actively contributes to the production of the immunosuppressive metabolite adenosine.<sup>[6][11]</sup> This dual mechanism makes it a highly effective mediator of immune evasion.



[Click to download full resolution via product page](#)

Caption: ENPP1's role in the generation of immunosuppressive adenosine.

## Promotion of Metastasis and EMT

Beyond immune modulation, ENPP1 is directly implicated in processes that drive metastasis.<sup>[1]</sup> High ENPP1 expression is linked to the acquisition of stem cell-like features and the induction of an epithelial-mesenchymal transition (EMT) phenotype, which increases cell motility and invasion.<sup>[1][5]</sup> In breast cancer, ENPP1 overexpression promotes cell migration and is particularly elevated in bone metastases.<sup>[1][3]</sup> The mechanism involves the generation of adenosine, which can stimulate A3 adenosine receptors on breast cancer cells, promoting changes in cell motility.<sup>[1]</sup> Inhibition of ENPP1 has been shown to negatively modulate EMT, providing a strong rationale for its use as an anti-metastatic agent.<sup>[1]</sup>

## ENPP1 as a Therapeutic Target

The dual role of ENPP1 in suppressing innate immunity and promoting an adenosine-rich TME makes it an attractive target for cancer therapy.<sup>[11]</sup> Inhibiting ENPP1 is hypothesized to "kill two birds with one stone":

- Reactivate the STING Pathway: Blocking ENPP1 prevents the degradation of extracellular cGAMP, increasing its local concentration and allowing for robust STING-mediated activation of anti-tumor immunity.<sup>[7][11]</sup> This can turn an immune "cold" tumor into a "hot" one, making it more susceptible to other immunotherapies.<sup>[8]</sup>
- Reduce Adenosine Production: By halting the initial step of ATP hydrolysis, ENPP1 inhibition reduces the substrate (AMP) available for CD73, thereby decreasing the production of immunosuppressive adenosine.<sup>[10][11]</sup>

This strategy is expected to synergize with other treatments, such as immune checkpoint inhibitors (e.g., anti-PD-1), STING agonists, and radiotherapy, to boost anti-tumor immune responses.<sup>[5][14]</sup>

## ENPP1 Inhibitors in Development

Several small molecule inhibitors of ENPP1 are currently in preclinical and clinical development. These agents aim to selectively block the enzyme's catalytic activity to enhance anti-tumor immunity.

Table 2: Selected ENPP1 Inhibitors in Oncological Development

| Inhibitor  | Description / Mechanism                                                                                                                                    | Development Stage                         | References                                |
|------------|------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------|-------------------------------------------|
| AVA-NP-695 | <p><b>A selective and potent inhibitor shown to negatively modulate EMT and have immunomodulatory effects in triple-negative breast cancer models.</b></p> | Preclinical                               | <a href="#">[1]</a>                       |
| RBS2418    | <p>Being studied in patients with advanced, metastatic solid tumors, including colorectal cancer.</p>                                                      | Phase 1 Clinical Trials / Expanded Access | <a href="#">[7]</a> <a href="#">[16]</a>  |
| SR-8541A   | <p>A highly selective and potent inhibitor being evaluated for safety, tolerability, and efficacy in patients with advanced/metastatic solid tumors.</p>   | Phase 1 Clinical Trials                   | <a href="#">[7]</a> <a href="#">[17]</a>  |
| TXN10128   | <p>Being evaluated for safety, tolerability, and preliminary anti-tumor efficacy in patients with locally advanced or metastatic solid tumors.</p>         | Phase 1 Clinical Trials                   | <a href="#">[7]</a>                       |
| STF-1623   | <p>A cell-impermeable inhibitor with a long drug-target residence</p>                                                                                      | Preclinical / IND-Enabling                | <a href="#">[16]</a> <a href="#">[18]</a> |

| Inhibitor | Description / Mechanism                                         | Development Stage          | References           |
|-----------|-----------------------------------------------------------------|----------------------------|----------------------|
| ISM5939   | time, shown to be effective in multiple mouse models of cancer. | Preclinical / IND-Enabling | <a href="#">[19]</a> |

| ISM5939 | An orally available inhibitor designed with generative AI, demonstrating robust antitumor efficacy in vivo. | Preclinical / IND-Enabling |[\[19\]](#) |



[Click to download full resolution via product page](#)

Caption: Therapeutic logic of ENPP1 inhibition in cancer.

## Key Experimental Protocols

The elucidation of ENPP1's function in cancer has been driven by a range of advanced experimental techniques. Below are generalized methodologies for key experiments cited in the literature.

### Analysis of ENPP1 Expression in Tumors

- Objective: To quantify ENPP1 expression in patient tumors and correlate it with clinical data.
- Methodology:
  - Data Source: Utilize publicly available sequencing datasets such as The Cancer Genome Atlas (TCGA) and the Cancer Cell Line Encyclopedia (CCLE).[20]
  - RNA Sequencing Analysis: Analyze RNA-seq data from tumor and adjacent normal tissues to determine ENPP1 gene expression levels (e.g., reported as  $\log_2(\text{TPM}+1)$ ).[20]
  - Protein Abundance: Analyze proteomics data from cancer cell lines or tumor tissues to determine ENPP1 protein levels.[20]
  - Survival Analysis: Employ Kaplan-Meier curves and log-rank tests to correlate ENPP1 expression levels (e.g., ENPP1-high vs. ENPP1-low groups) with patient survival data (e.g., disease-free survival).[6]
  - Immunohistochemistry (IHC): Use anti-ENPP1 antibodies to stain tissue microarrays from patient cohorts to visualize and score ENPP1 protein expression *in situ*.

### In Vivo Tumor Growth and Metastasis Models

- Objective: To assess the effect of ENPP1 expression on primary tumor growth and metastasis in an *in vivo* setting.
- Methodology:
  - Cell Line Engineering: Generate cancer cell lines (e.g., 4T1 murine breast cancer cells) with stable overexpression (ENPP1-OE) or knockout/knockdown (ENPP1-KO) of the ENPP1 gene using lentiviral transduction or CRISPR-Cas9.

- Orthotopic Implantation: Inject the engineered cancer cells into the mammary fat pad of syngeneic mice (e.g., BALB/c mice for 4T1 cells).
- Tumor Growth Monitoring: Measure primary tumor volume at regular intervals using calipers.
- Metastasis Quantification: At a predetermined endpoint, harvest lungs and other organs. Quantify metastatic burden by counting surface nodules or through histological analysis of tissue sections (e.g., H&E staining).[6]
- Host Contribution Analysis: To distinguish between cancer- and host-derived ENPP1, implant wild-type or ENPP1-KO cancer cells into both wild-type and ENPP1-KO mice, creating four experimental groups to assess the relative contribution of each source.[6]

## Single-Cell RNA Sequencing (scRNA-seq) of the Tumor Microenvironment

- Objective: To dissect the impact of ENPP1 expression on the cellular composition and gene expression profiles within the TME.
- Methodology:
  - Tumor Dissociation: Harvest primary tumors and metastatic lungs from mouse models (e.g., from the *in vivo* models described above). Dissociate the tissues into a single-cell suspension using enzymatic digestion and mechanical disruption.
  - Library Preparation and Sequencing: Perform single-cell capture, barcoding, and library preparation using a commercial platform (e.g., 10x Genomics). Sequence the resulting libraries on a high-throughput sequencer.
  - Bioinformatic Analysis:
    - Perform quality control, data normalization, and clustering to identify distinct cell populations (e.g., cancer cells, T cells, B cells, macrophages, fibroblasts).
    - Perform differential gene expression analysis between conditions (e.g., ENPP1-OE vs. control) within each cell cluster.

- Analyze changes in the proportions of immune cell subtypes (e.g., decrease in cytotoxic T cells, increase in MDSCs) to characterize the immunological landscape.[8]

## Conclusion and Future Perspectives

ENPP1 has unequivocally emerged as a central mediator of tumor progression and immune evasion. Its dual-action mechanism, which simultaneously disables the cGAMP-STING innate immune pathway and promotes the production of immunosuppressive adenosine, provides a powerful advantage to cancer cells. The strong correlation between high ENPP1 expression and poor patient prognosis across numerous cancers highlights its clinical relevance.

The development of specific ENPP1 inhibitors represents a highly promising therapeutic avenue. These inhibitors have the potential to reprogram the tumor microenvironment, rendering it more susceptible to immune attack and enhancing the efficacy of checkpoint inhibitors and other cancer therapies. Future research will be critical to:

- Fully elucidate the role of ENPP1 in different cancer types, particularly those where its function is currently unclear, like liver cancer.[1]
- Optimize the clinical development of ENPP1 inhibitors, both as monotherapies and in combination regimens.
- Validate ENPP1 expression as a predictive biomarker to stratify patients for immunotherapy, potentially identifying those most likely to benefit from anti-PD-1 or ENPP1-targeted therapies.[8][12][21]

Targeting ENPP1 offers a rational strategy to overcome immunotherapy resistance and improve outcomes for patients with advanced solid tumors.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Human antibodies targeting ENPP1 as candidate therapeutics for cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 8. pnas.org [pnas.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. caymanchem.com [caymanchem.com]
- 11. Targeting ENPP1 for cancer immunotherapy: Killing two birds with one stone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Researchers uncover on/off switch for breast cancer metastasis - ecancer [ecancer.org]
- 13. juniperpublishers.com [juniperpublishers.com]
- 14. researchgate.net [researchgate.net]
- 15. ATP and Adenosine Metabolism in Cancer: Exploitation for Therapeutic Gain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. ENPP1 Inhibitor Triggers Innate Immunity in Solid Tumors | Technology Networks [technologynetworks.com]
- 19. Preclinical candidate to target ENPP1 for cancer immunotherapy and the treatment of rare disease using generative AI - ecancer [ecancer.org]
- 20. researchgate.net [researchgate.net]
- 21. Study Establishes ENPP1 As A Biomarker For Immunotherapy Benefit - ..I-PROD-1-CIIProd\_153 [clinicalresearchnewsonline.com]
- To cite this document: BenchChem. [The Function of ENPP1 in Cancer: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b12424601#what-is-the-function-of-enpp1-in-cancer>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)